4-(4-Aminophenoxy)benzoic acid

Polymer Chemistry Materials Science Thermal Properties

Polymer scientists developing high-temperature materials often encounter inconsistent thermal performance from generic aminobenzoic acid monomers. 4-(4-Aminophenoxy)benzoic acid (CAS 28999-69-1) resolves this via its precisely engineered para-para diphenyl ether architecture, delivering reproducible linear polymer morphology. • Thermal advantage: ΔTd5% increase of +20 to +30°C over direct-bond analogs, enabling aerospace composite and high-temperature wire coating applications. • Dual-functionality: primary aromatic amine plus carboxylic acid permits AB-type self-polycondensation for high-transparency copolyamide films. • Supply assurance: available in ≥95% purity with full analytical documentation (HPLC, NMR). Standard B2B global shipping; not classified as dangerous goods for transport.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 28999-69-1
Cat. No. B112425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminophenoxy)benzoic acid
CAS28999-69-1
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N
InChIInChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16)
InChIKeyDVFCGSZRLJQHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Aminophenoxy)benzoic acid: Sourcing Specifications


4-(4-Aminophenoxy)benzoic acid (CAS 28999-69-1) is an aromatic aminocarboxylic acid monomer bearing a diphenyl ether linkage, with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . The compound is characterized by its p-aminophenoxy group para-substituted on the benzoic acid core . It is commercially available as a white to light-yellow solid in purity grades typically ranging from 95% to 98% (HPLC) . The molecule's dual functionality—a primary aromatic amine and a carboxylic acid—enables its primary industrial use as an AB-type monomer in the synthesis of high-performance polyimides and copolyamides , as well as a key building block in medicinal chemistry for derivatization and scaffold development .

AB-type monomer for linear high-performance polyimides and copolyamides
Diphenyl ether linkage contributes to thermal stability and film flexibility
Dual primary aromatic amine and carboxylic acid functionality for derivatization

Why Common Analogs Cannot Substitute


The combination of a primary amine, a benzoic acid, and a flexible diphenyl ether linkage in a precise para-para substitution pattern imparts a unique balance of reactivity and spatial geometry [1]. Simple substitution with a regioisomer like 3-(4-aminophenoxy)benzoic acid [2], or analogs lacking the ether bridge such as 4-(4-aminophenyl)benzoic acid , or even the structurally homologous 4-(4-aminophenoxy)phthalic acid [3], fundamentally alters the molecular geometry, rotational freedom, and electronic distribution of the monomer [1]. These changes directly impact the thermal, mechanical, and optical properties of resultant polymers, as well as the potency and selectivity in biological systems, making generic one-for-one substitution scientifically invalid [2][3].

Regioisomer mismatch (meta- vs. para-)

3-(4-aminophenoxy)benzoic acid (meta) favors hyperbranched architectures; the para isomer enables linear chain growth. Polymer topology and mechanical properties may not transfer.

Missing ether bridge

4-(4-aminophenyl)benzoic acid lacks the flexible diphenyl ether linkage, which may reduce thermal stability and film flexibility compared to the target monomer.

Phthalic acid core analogue

4-(4-aminophenoxy)phthalic acid alters electronic distribution and rotational freedom, leading to different polymer thermal and mechanical profiles.

Comparative Data vs. Close Analogs


Thermal Stability in Polyimides

In the synthesis of high-temperature polyimides, the presence of the ether linkage in 4-(4-aminophenoxy)benzoic acid leads to a polymer with a 5% weight loss temperature (Td5%) approximately 20-30°C higher than an analogous polymer derived from the direct-bond analog 4-(4-aminophenyl)benzoic acid [1]. The diphenyl ether bond provides greater chain flexibility, which allows for more efficient packing and increased intermolecular interactions, enhancing thermal stability [1].

Thermal Stability
Class-level
ΔTd5% +20–30°C vs. 4-(4-aminophenyl)benzoic acid polyimide
Supports thermal stability screening for high-temperature polyimides
Standard TGA under inert atmosphere; polymer packing effects contribute
Polymer Chemistry Materials Science Thermal Properties

Antiproliferative Activity as Pharmacophore Scaffold

While 4-aminobenzoic acid (PABA) is a common building block with established biological activity, the incorporation of a diphenyl ether moiety in 4-(4-aminophenoxy)benzoic acid leads to a distinct pharmacological profile. Specifically, this compound has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, with an IC50 value in the low micromolar range (≤ 10 μM) against specific cancer cell lines [1]. This is a marked improvement over PABA, which typically requires millimolar concentrations to exert antiproliferative effects [2].

Antiproliferative IC₅₀
Reported
≤ 10 μM, over 100-fold lower concentration than PABA
Supports cell differentiation model studies and scaffold profiling
Cross-study comparable; cell lines and assay conditions vary
Medicinal Chemistry Oncology Cell Differentiation

Acetylcholinesterase Selectivity

Unlike broad-spectrum antimalarials that target folate synthesis, 4-(4-aminophenoxy)benzoic acid exhibits a distinct mechanism of action through inhibition of Anopheles gambiae acetylcholinesterase (AChE) [1]. In enzymatic assays, it demonstrated an IC50 of 5.86 μM against this target [1]. While this potency is moderate, the specificity for mosquito AChE over the human isoform (selectivity ratio > 17) offers a potential advantage for developing vector-targeted interventions with reduced human toxicity, a feature not shared by classic antimalarial building blocks [1].

AChE Selectivity
Assay context
IC₅₀ 5.86 μM (Anopheles gambiae); >17-fold vs. human AChE
Supports species-specific enzyme inhibition studies in vector biology
Ellman assay with recombinant enzymes; selectivity may guide tool compound use
Parasitology Drug Discovery Enzyme Inhibition

Film Transparency and Optical Properties

Copolyamides synthesized using 4-(4-aminophenoxy)benzoic acid as a monomer have been tailored for applications requiring high transparency and temperature resistance, such as in optical devices . While quantitative transmittance data is not available for direct comparison with copolyamides from other analogs, the flexible ether linkage is known to reduce chain packing and crystallinity, resulting in more amorphous, optically clear films compared to those derived from rigid-rod monomers . This property is a key differentiator for applications where optical clarity is a critical performance metric.

Film Transparency
Data to verify
High transparency (qualitative) vs. rigid-rod monomer films
Reported optical clarity advantage for copolyamide films; context-dependent
Quantitative transmittance data not available; confirm under target conditions
Polymer Chemistry Optoelectronics Material Science

Polymerization Reactivity: Linear vs. Hyperbranched

In direct polycondensation reactions, the AB monomer 3-(4-aminophenoxy)benzoic acid has been studied for the formation of hyperbranched polyamides [1]. While 4-(4-aminophenoxy)benzoic acid is its para-substituted regioisomer, the former's meta-substitution is a well-documented factor for creating hyperbranched architectures due to steric hindrance effects [1]. The para-substituted 4-(4-aminophenoxy)benzoic acid, in contrast, is structurally more suited for generating linear, high-molecular-weight polymers with enhanced mechanical properties [2]. This fundamental difference in polymerization behavior—linear chain growth versus hyperbranching—is a primary determinant in monomer selection for specific polymer architectures.

Polymer Architecture
Class-level
Linear chain growth (para-isomer) vs. hyperbranched from meta-isomer
Enables control over linear polymer architecture for mechanical performance
Direct polycondensation conditions; steric effects govern topology
Polymer Chemistry Dendrimers Hyperbranched Polymers

Application Scenarios


High-Performance Linear Polyimides for Thermal Environments

As supported by evidence of enhanced thermal stability (ΔTd5% ≈ +20 to +30°C) over direct-bond analogs, 4-(4-Aminophenoxy)benzoic acid is the preferred monomer for polymer chemists and material scientists aiming to develop next-generation polyimides for aerospace composites, high-temperature wire coatings, and automotive under-hood components. The procurement of this specific para-isomer is essential to achieve the targeted linear polymer architecture and thermal durability, which cannot be replicated with the meta-isomer or phthalic acid derivatives [1].

Anticancer Agents Targeting Cell Differentiation

Medicinal chemists seeking a scaffold for designing novel differentiation-inducing agents for cancer therapy should prioritize 4-(4-Aminophenoxy)benzoic acid. The evidence shows it possesses an IC50 in the low micromolar range against undifferentiated cells, representing at least a 100-fold potency improvement over the simpler building block PABA [2]. This quantifiable gain in activity makes it a more efficient starting point for lead optimization programs focused on monocytic differentiation [2].

Vector Biology: Species-Selective AChE Inhibition

For research groups investigating mosquito control and malaria vector biology, 4-(4-aminophenoxy)benzoic acid offers a unique research tool due to its demonstrated selectivity for Anopheles gambiae AChE (IC50 = 5.86 μM) over the human enzyme (selectivity ratio > 17) [3]. This property is not characteristic of general-purpose antimalarial intermediates, making this compound a valuable asset for studies on species-specific enzyme inhibition and the development of safer insecticides [3].

Transparent Optical Films and Coatings

Procurement for projects involving the development of transparent optical films, flexible displays, or specialized coatings should favor 4-(4-aminophenoxy)benzoic acid. The qualitative evidence indicating that its incorporation yields copolyamides with high transparency makes it a suitable candidate where optical clarity is paramount . This distinguishes it from alternatives based on more rigid monomers that tend to form crystalline, opaque films .

Application
Selection Property
Validation Focus
High-performance linear polyimides for thermal environments
Diphenyl ether thermal stability contribution
TGA thermal degradation profiling; 5% weight loss temperature benchmarking
Cell differentiation and pathway studies
Antiproliferative activity profile at micromolar range
IC₅₀ determination in relevant undifferentiated cell models; cross-study comparability
Insect acetylcholinesterase inhibition assays
Species-selectivity profile (Anopheles vs. human AChE)
Enzyme inhibition assay validation; selectivity ratio confirmation
Transparent optical film and coating research
Amorphous film-forming behavior from flexible ether linkage
Optical clarity and crystallinity assessment; quantitative transmittance measurement

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